molecular formula C13H12ClNO2 B2363906 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 404869-77-8

3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Cat. No. B2363906
CAS RN: 404869-77-8
M. Wt: 249.69
InChI Key: MGUALOLWCRAAAA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, commonly referred to as 3CPP, is a chemical compound that has a wide range of scientific applications. It is a carboxylic acid and is a derivative of the amino acid phenylalanine. 3CPP has a wide range of uses in research, including as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It has also been used in the study of enzyme kinetics, as well as in the study of the biochemistry and physiology of cells.

Scientific Research Applications

Structural and Conformational Studies

  • The compound 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester show unique conformational differences between methoxybenzene and pyrazole rings, contributing to the understanding of molecular structure and interactions. X-ray analysis has been crucial for unambiguous structure determination in such studies (Kumarasinghe, Hruby, & Nichol, 2009).

Synthesis and Characterization

  • Novel synthesis methods have been developed for compounds related to 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, showcasing advances in chemical synthesis techniques and analytical characterization, including IR, 1H NMR, and X-ray diffraction methods (Yan Shuang-hu, 2014).

Chromatographic Analysis

  • A selective RP-HPLC method was applied to follow the degradation and appearance of impurities of a structurally similar compound, demonstrating the significance of chromatographic techniques in analyzing the stability and purity of chemical compounds (Maslarska et al., 2022).

Molecular Docking and Antimicrobial Activity

  • The molecular structure, spectroscopic analysis, and molecular docking of similar compounds have been studied, indicating potential antimicrobial activities. This highlights the compound's significance in pharmaceutical research and its potential in drug development (Sivakumar et al., 2021).

Crystallography and Supramolecular Chemistry

  • The crystal structure and supramolecular interactions of related compounds, like 3-(Pyrrole-2′-carboxamido)propanoic acid, have been extensively studied, contributing to the field of crystallography and supramolecular chemistry (Zeng Xiang, 2005).

Functional Group Analysis and Chemical Interactions

  • Understanding the functional groups and chemical interactions of compounds similar to 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is crucial in determining their physical, chemical, and biological properties, as illustrated in various studies (Kumarasinghe, Hruby, & Nichol, 2009).

properties

IUPAC Name

3-(4-chlorophenyl)-3-pyrrol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-11-5-3-10(4-6-11)12(9-13(16)17)15-7-1-2-8-15/h1-8,12H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUALOLWCRAAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

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